molecular formula CH7ClN4 B1677880 Aminoguanidine hydrochloride CAS No. 1937-19-5

Aminoguanidine hydrochloride

Cat. No.: B1677880
CAS No.: 1937-19-5
M. Wt: 110.55 g/mol
InChI Key: UBDZFAGVPPMTIT-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Aminoguanidine hydrochloride, also known as Pimagedine, primarily targets Nitric Oxide Synthase (NOS) , specifically the inducible form (iNOS), and diamine oxidase . It also inhibits the formation of advanced glycosylation end-products (AGEs) . These targets play crucial roles in various biological processes. For instance, iNOS is involved in the production of nitric oxide, a key player in immune response and inflammation .

Mode of Action

This compound acts by inhibiting the formation of AGEs and the activity of iNOS . It interacts with reactive species like 3-deoxyglucosone, glyoxal, and methylglyoxal, converting them into less reactive heterocycles . This action reduces the levels of AGEs, which are associated with the pathogenesis of several conditions, including diabetic complications and cardiovascular changes in aging .

Biochemical Pathways

The compound’s action affects several biochemical pathways. By inhibiting iNOS, it modulates the nitric oxide pathway, impacting immune response and inflammation . Its interaction with reactive species alters the glycation pathway, reducing the formation of AGEs . These changes can have downstream effects on various cellular processes, including oxidative stress and inflammation .

Pharmacokinetics

The elimination of this compound is dependent on renal function . In a study involving chronic renal failure patients maintained on hemodialysis, each patient received 300 mg of this compound during both an interdialytic and an intradialytic period . The compound’s half-life in the body is approximately 6-8 hours, and around 4.4 hours in individuals with normal kidney function .

Result of Action

The inhibition of AGE formation and iNOS activity by this compound can lead to several molecular and cellular effects. It has been shown to have antioxidant properties, protecting various cells and tissues from oxidative stress . In addition, it has a dose-dependent inhibitory effect on apoptosis induced by certain compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its pharmacokinetics can be affected by the patient’s renal function . Moreover, the compound’s effectiveness can be influenced by the presence of reactive species in the body, which it interacts with to inhibit AGE formation

Biochemical Analysis

Biochemical Properties

Aminoguanidine hydrochloride interacts with various enzymes and proteins in biochemical reactions. It selectively inhibits inducible nitric oxide synthase and scavenges reactive oxygen species . This makes it an antioxidant agent that protects various cells and tissues from oxidative stress .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to reduce tissue AGE levels and retard the development of neuropathy, retinopathy, and nephropathy in experimental models of diabetes . It also has a dose-dependent inhibitory effect on apoptosis induced by Doxorubicin .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules and changes in gene expression. It reduces levels of advanced glycation end products (AGEs) through interacting with 3-deoxyglucosone, glyoxal, methylglyoxal, and related dicarbonyls . These reactive species are converted to less reactive heterocycles by this condensation reaction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been shown to reduce tissue AGE levels and retard the development of neuropathy, retinopathy, and nephropathy in experimental models of diabetes

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It has been shown to have beneficial effects in ameliorating or preventing complications caused by experimental diabetes and aging

Metabolic Pathways

This compound is involved in metabolic pathways that interact with enzymes or cofactors. It reportedly inhibits the formation of glycosylated proteins (advanced glycosylation end-products) and has other actions including inhibition of aldose reductase

Chemical Reactions Analysis

Types of Reactions: Aminoguanidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Aminoguanidine hydrochloride is unique due to its dual role as an inhibitor of advanced glycation end products and an antioxidant. This combination of properties makes it particularly valuable in the context of diabetes-related research and potential therapeutic applications .

Properties

IUPAC Name

amino(diaminomethylidene)azanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH6N4.ClH/c2-1(3)5-4;/h4H2,(H4,2,3,5);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBDZFAGVPPMTIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=[NH+]N)(N)N.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH7ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

79-17-4 (Parent)
Record name Pimagedine hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001937195
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

110.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16139-18-7, 1937-19-5
Record name Aminoguanidine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16139-18-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aminoguanidinium chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1937-19-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pimagedine hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001937195
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydrazinecarboximidamide, hydrochloride (1:1)
Source EPA Chemicals under the TSCA
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Record name Carbazamidine monohydrochloride
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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